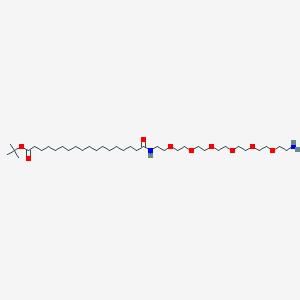

Amino-PEG6-amido-C16-Boc

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG6-amido-C16-Boc involves multiple steps, starting with the preparation of the PEG6 linker. The PEG6 linker is synthesized by reacting ethylene oxide with a suitable initiator, followed by the introduction of an amino group. The resulting amino-PEG6 is then coupled with a fatty acid derivative, such as heptadecanoic acid, to form the amido linkage. The final step involves the protection of the amino group with a tert-butyl carbamate (Boc) group to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the final product.

化学反応の分析

Types of Reactions

Amino-PEG6-amido-C16-Boc undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Amide Bond Formation: The compound can form amide bonds with carboxylic acids or their derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Typical conditions involve the use of organic solvents such as dichloromethane or tetrahydrofuran.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

Amide Bond Formation: Coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are used in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Major Products Formed

Substitution Reactions: The major products are substituted derivatives of this compound.

Deprotection Reactions: The major product is the free amine form of the compound.

Amide Bond Formation: The major products are amide-linked conjugates.

科学的研究の応用

Amino-PEG6-amido-C16-Boc is widely used in scientific research, particularly in the development of PROTACs

Chemistry: Used as a linker in the synthesis of complex molecules for targeted protein degradation.

Biology: Employed in studies to understand protein function and regulation by selectively degrading target proteins.

Medicine: Investigated for potential therapeutic applications in treating diseases by targeting disease-causing proteins for degradation.

Industry: Utilized in the development of new drugs and therapeutic agents.

作用機序

Amino-PEG6-amido-C16-Boc functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins, offering a novel approach to drug development.

類似化合物との比較

Similar Compounds

Amino-PEG4-amido-C16-Boc: A shorter PEG linker variant with similar properties but different linker length.

Amino-PEG8-amido-C16-Boc: A longer PEG linker variant with similar properties but different linker length.

Amino-PEG6-amido-C18-Boc: A variant with a longer fatty acid chain.

Uniqueness

Amino-PEG6-amido-C16-Boc is unique due to its specific PEG6 linker length and C16 fatty acid chain, which provide optimal properties for the synthesis of PROTACs. The balance between hydrophilicity and hydrophobicity, as well as the flexibility of the PEG linker, makes it a versatile and effective component in PROTAC design.

生物活性

Amino-PEG6-amido-C16-Boc is a specialized compound utilized primarily in bioconjugation and drug delivery applications. It combines a polyethylene glycol (PEG) moiety with a long-chain fatty acid (C16) and a Boc-protected amino group, which enhances its solubility and reactivity. This compound is particularly significant in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutics designed to selectively degrade target proteins within cells.

Chemical Structure and Properties

- Molecular Formula : C36H72N2O9

- Molecular Weight : 684.0 g/mol

- CAS Number : 139593597

- Solubility : Highly soluble in aqueous media due to the PEG component, which reduces hydrophobic interactions.

The presence of the Boc group allows for controlled deprotection under mild acidic conditions, facilitating the release of the free amine for further chemical reactions or conjugations .

This compound exhibits several biological activities that are pivotal in therapeutic applications:

- Cellular Uptake : The PEGylation enhances cellular uptake by improving solubility and reducing immunogenicity.

- Targeted Drug Delivery : The long hydrophobic C16 chain aids in membrane penetration, making it suitable for delivering therapeutic agents across lipid membranes.

- PROTAC Development : This compound serves as a linker in the synthesis of PROTACs, enabling targeted protein degradation pathways that can be exploited in cancer therapy and other diseases .

Study 1: PROTACs for Cancer Therapy

A study highlighted the effectiveness of this compound in synthesizing PROTACs that target specific oncogenic proteins. The study demonstrated that these PROTACs could effectively degrade target proteins in cancer cell lines, leading to reduced cell viability and increased apoptosis rates .

Study 2: Antiviral Applications

Research has shown that compounds similar to this compound can inhibit viral replication by interfering with viral protein functions. In vitro assays indicated significant antiviral activity against several viruses, including HIV and influenza, suggesting potential applications in antiviral drug development .

Comparative Biological Activity Table

Safety and Toxicology

While this compound is primarily used for research purposes, its safety profile has been evaluated in various studies. The compound is generally regarded as safe when used within recommended concentrations; however, detailed toxicological assessments are necessary for clinical applications.

特性

IUPAC Name |

tert-butyl 18-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72N2O9/c1-36(2,3)47-35(40)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-34(39)38-21-23-42-25-27-44-29-31-46-33-32-45-30-28-43-26-24-41-22-20-37/h4-33,37H2,1-3H3,(H,38,39) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZRJHPFAZHEAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。